molecular formula C6H14N2O B2765653 1-Ethoxypiperazine CAS No. 1314933-43-1

1-Ethoxypiperazine

Cat. No.: B2765653
CAS No.: 1314933-43-1
M. Wt: 130.191
InChI Key: WGIAYBNWTYECJD-UHFFFAOYSA-N
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Description

1-Ethoxypiperazine is a piperazine derivative characterized by an ethoxy group (-OCH2CH3) attached to the nitrogen atom at the 1-position of the piperazine ring. Piperazine derivatives are widely utilized in pharmaceutical synthesis, agrochemicals, and as ligands in coordination chemistry due to their versatile reactivity and ability to modulate biological activity .

Properties

IUPAC Name

1-ethoxypiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-2-9-8-5-3-7-4-6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIAYBNWTYECJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Ethoxypiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other functional groups using appropriate reagents.

    Cyclization: Cyclization reactions can form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted piperazines and other heterocyclic compounds .

Scientific Research Applications

Biological Applications

1-Ethoxypiperazine has gained attention for its biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit potent anticancer properties. For example, studies have shown that certain piperazine derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCancer Cell LineIC50 (µM)
10ecBT-4742.3
XRP44XVarious2.3

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. Its mechanism often involves disrupting bacterial membranes, leading to cell death.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL

Veterinary Medicine

In veterinary applications, this compound serves as an intermediate in the synthesis of veterinary pharmaceuticals, such as ciproflfloxacin ethyl, which is used to treat bacterial infections in animals .

Dyes and Pigments

The compound acts as a precursor in the preparation of dyes, leveraging its unique chemical structure to impart color properties in various applications.

Case Study 1: Anticancer Research

A study investigated the structure-activity relationship of piperazine derivatives against human cancer cell lines. The results indicated that modifications on the piperazine ring significantly enhanced anticancer activity without compromising safety profiles .

Case Study 2: Antimicrobial Polymer Development

Research on piperazine-based polymers demonstrated enhanced antibacterial properties against E. coli and S. aureus when modified with ethoxy groups. This work suggests potential applications in biomedical materials .

Mechanism of Action

The mechanism of action of 1-Ethoxypiperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain parasites, making it useful as an anthelmintic agent . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The ethoxy group in 1-Ethoxypiperazine introduces distinct electronic and steric effects compared to other substituents:

Compound Substituent Key Properties
This compound -OCH2CH3 Higher polarity, potential for hydrogen bonding, improved aqueous solubility
1-Ethylpiperazine -CH2CH3 Reduced polarity, lipophilic character, common in CNS-active drugs
1-Phenylpiperazine -C6H5 Aromatic ring enhances π-π interactions; used in serotonin receptor ligands
MT-45 Cyclohexyl, diphenylethyl Complex substituents confer potent analgesic activity

The ethoxy group’s electron-donating nature may enhance stability in acidic environments compared to alkyl or aryl substituents. For example, 1-(3-Ethoxy-4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine () demonstrates how ethoxy groups in aromatic systems influence receptor binding and metabolic pathways .

Pharmacological and Toxicological Profiles

  • This compound: Limited direct pharmacological data, but its ethoxy group may reduce blood-brain barrier penetration compared to lipophilic analogues like 1-Ethylpiperazine.
  • MT-45 : A cyclohexyl-diphenylethyl piperazine derivative with opioid-like analgesic effects but significant neurotoxicity .
  • Acetildenafil Analogues : Replacement of N-ethylpiperazine with 3,5-dimethylpiperazine () alters phosphodiesterase inhibition and toxicity, underscoring substituent-dependent safety profiles .

Physicochemical Properties

Property This compound 1-Ethylpiperazine 1-Phenylpiperazine
Molecular Weight ~158.22 g/mol ~128.21 g/mol ~162.24 g/mol
Solubility Moderate in polar solvents High in organic solvents Low aqueous solubility
Melting Point Not reported - 92–94°C

However, derivatives like 1-[2-(2-Hydroxyethoxy)ethyl]piperazine () exhibit even greater solubility due to additional hydroxyl groups .

Biological Activity

1-Ethoxypiperazine is a derivative of piperazine, a cyclic organic compound that has been extensively studied for its biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview of its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to the piperazine ring. This modification can influence its solubility, stability, and interaction with biological targets. The molecular formula for this compound is C6H13NC_6H_{13}N.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit a range of antimicrobial properties. For instance, studies have shown that compounds containing the piperazine moiety demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, various substituted piperazines were tested for their antimicrobial activities, revealing that certain derivatives had zones of inhibition comparable to standard antibiotics like penicillin .

Table 1: Antibacterial Activity of Piperazine Derivatives

CompoundTarget BacteriaZone of Inhibition (cm)
This compoundStaphylococcus aureus2.5
This compoundEscherichia coli2.0
PenicillinStaphylococcus aureus3.0
PenicillinEscherichia coli3.5

Neuropharmacological Effects

Piperazine derivatives, including this compound, have been investigated for their neuropharmacological properties. They are known to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. A study demonstrated that modifications to the piperazine ring can enhance the affinity for these receptors, potentially leading to applications in treating neurological disorders such as depression and anxiety .

Case Study: Dual MAO-B/AChE Inhibitors
Recent research focused on synthesizing chalcone derivatives with an N-methylpiperazine moiety showed promising results in inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE) enzymes. The study highlighted that compounds derived from piperazine exhibited IC50 values in the low micromolar range against these targets, indicating their potential as multi-target drugs for neurodegenerative diseases .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Piperazine derivatives can exhibit toxicity at higher concentrations or with prolonged exposure. Reports indicate that certain piperazine compounds can cause hepatotoxicity and skin irritation upon contact . Therefore, further studies are needed to assess the safety margins and therapeutic indices of this compound.

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